Epelsiban

Catalog No.
S527236
CAS No.
872599-83-2
M.F
C30H38N4O4
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epelsiban

CAS Number

872599-83-2

Product Name

Epelsiban

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

Molecular Formula

C30H38N4O4

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35)/t18-,25+,26+,27+/m0/s1

InChI Key

UWHCWRQFNKUYCG-QUZACWSFSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

solubility

Soluble in DMSO, not in water

Synonyms

3-(2,3-dihydro-1H-inden-2-yl)-1-(1-(2,6-dimethyl-3-pyridinyl)-2-(4-morpholinyl)-2-oxoethyl)-6-(1-methylpropyl)-2,5-piperazinedione, epelsiban, GSK557296

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

The exact mass of the compound Epelsiban is 518.2893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epelsiban is a drug that acts as a selective antagonist of the oxytocin receptor []. This means it binds to the oxytocin receptor and prevents the natural hormone oxytocin from exerting its effects. Oxytocin is involved in various physiological processes, including social bonding, uterine contractions during childbirth, and milk letdown during breastfeeding [].

Epelsiban is classified as an orally bioavailable drug with a molecular formula of C30H38N4O4. It exhibits high selectivity and potency as an oxytocin receptor antagonist, with a binding affinity (Ki) of 0.13 nM for the human oxytocin receptor. This compound demonstrates over 50,000-fold selectivity against human vasopressin receptors V1A, V1B, and V2, making it significantly more potent than existing peptide oxytocin antagonists like atosiban and retosiban .

The primary chemical reaction involved in the formation of Epelsiban is the cyclization of a linear dipeptide. The synthesis starts with an Ugi reaction that combines several components to create a linear peptide. This linear structure is then hydrogenated to remove protective groups before being cyclized into the phenolic cyclic dipeptide. Hydrolysis followed by peptide coupling leads to the formation of Epelsiban .

Epelsiban's biological activity centers around its role as an oxytocin receptor antagonist. It has been investigated for various therapeutic applications, notably in treating premature ejaculation. Clinical trials have shown that while Epelsiban was well tolerated at doses of 50 mg and 150 mg, it did not produce statistically significant improvements in intravaginal ejaculatory latency times compared to placebo .

The synthesis of Epelsiban involves several key steps:

  • Ugi Reaction: A four-component reaction involving carboxybenzyl-protected indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile forms a linear peptide.
  • Hydrogenation: This step removes protective groups from the linear peptide.
  • Cyclization: The linear peptide undergoes cyclization to form the cyclic dipeptide.
  • Hydrolysis and Peptide Coupling: Hydrolysis of the phenolic amide is performed using carbonyl diimidazole followed by coupling with morpholine to yield Epelsiban .

Epelsiban has been primarily investigated for its potential in treating conditions related to reproductive health, including:

  • Premature Ejaculation: Clinical studies have assessed its efficacy in improving ejaculatory control in men.
  • Uterine Contraction Management: As an oxytocin antagonist, it may help reduce uterine contractions during procedures such as embryo transfer .

Interaction studies have shown that Epelsiban has a favorable profile concerning cytochrome P450 enzymes, indicating low potential for drug-drug interactions. It does not significantly inhibit any major cytochrome P450 isoforms at concentrations above 100 μM . Furthermore, safety assessments indicate that while some adverse effects like headaches were reported during trials, they were consistent across treatment groups and did not lead to significant discontinuations .

Epelsiban can be compared with several other oxytocin receptor antagonists:

CompoundPotency (Ki)SelectivityAdministration Method
Epelsiban0.13 nM>50,000-fold over vasopressin receptorsOral
Atosiban~1 nMLower than EpelsibanIntravenous
Retosiban~0.6 nMModerate selectivityOral

Unique Features of Epelsiban:

  • Higher Potency: More potent at the human oxytocin receptor compared to both atosiban and retosiban.
  • Oral Bioavailability: Unlike some alternatives that require intravenous administration, Epelsiban can be administered orally.
  • Selectivity Profile: Exhibits significantly greater selectivity for oxytocin receptors over vasopressin receptors compared to its counterparts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

518.28930571 g/mol

Monoisotopic Mass

518.28930571 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T2EZ19HX73

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Other CAS

872599-83-2

Wikipedia

Epelsiban

Dates

Last modified: 02-18-2024
1: Shinghal R, Barnes A, Mahar KM, Stier B, Giancaterino L, Condreay LD, Black L,
2: Clément P, Bernabé J, Compagnie S, Alexandre L, McCallum S, Giuliano F.
3: Borthwick AD, Liddle J, Davies DE, Exall AM, Hamlett C, Hickey DM, Mason AM,

Explore Compound Types